molecular formula C20H16O B13957359 7,12-Dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene CAS No. 63019-25-0

7,12-Dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene

Cat. No.: B13957359
CAS No.: 63019-25-0
M. Wt: 272.3 g/mol
InChI Key: VODWUUURUIFALR-UHFFFAOYSA-N
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Description

7,12-Dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C20H16O2. This compound is known for its complex structure, which includes an epoxy group and two methyl groups attached to the benz(a)anthracene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,12-Dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

7,12-Dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dihydroxy derivatives, while reduction can yield dihydro derivatives with an open epoxy ring .

Scientific Research Applications

7,12-Dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons and their derivatives.

    Biology: The compound is studied for its interactions with biological molecules, including DNA and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research due to its structural similarity to known carcinogens.

    Industry: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,12-Dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene involves its interaction with molecular targets such as DNA and enzymes. The epoxy group can form covalent bonds with nucleophilic sites in DNA, leading to mutations and potentially carcinogenic effects. The compound can also interact with enzymes involved in metabolic pathways, affecting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    7,12-Dimethylbenz(a)anthracene: A closely related compound without the epoxy group, known for its carcinogenic properties.

    Benz(a)anthracene: The parent compound, which lacks the methyl and epoxy groups.

    7,12-Dihydro-7,12-dimethylbenz(a)anthracene: Similar structure but without the epoxy group.

Uniqueness

7,12-Dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene is unique due to the presence of both methyl and epoxy groups, which confer distinct chemical reactivity and biological activity. The epoxy group, in particular, allows for unique interactions with biological molecules, making it a valuable compound for research .

Properties

CAS No.

63019-25-0

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

1,12-dimethyl-19-oxapentacyclo[10.6.1.02,11.03,8.013,18]nonadeca-2(11),3,5,7,9,13,15,17-octaene

InChI

InChI=1S/C20H16O/c1-19-15-9-5-6-10-16(15)20(2,21-19)18-14-8-4-3-7-13(14)11-12-17(18)19/h3-12H,1-2H3

InChI Key

VODWUUURUIFALR-UHFFFAOYSA-N

Canonical SMILES

CC12C3=C(C4=CC=CC=C4C=C3)C(O1)(C5=CC=CC=C25)C

Origin of Product

United States

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